2-(3,4-Dimethoxyphenyl)propan-1-ol
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Overview
Description
2-(3,4-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3. It is a derivative of phenylpropanol and features two methoxy groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(3,4-Dimethoxyphenyl)propan-1-one using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods
On an industrial scale, the compound can be synthesized via the catalytic hydrogenation of 2-(3,4-Dimethoxyphenyl)propan-1-one. This method employs a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-(3,4-Dimethoxyphenyl)propan-1-one
Reduction: 2-(3,4-Dimethoxyphenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)propan-1-ol involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a substrate for enzymes, leading to the formation of different products depending on the enzyme involved. For example, it can be oxidized by alcohol dehydrogenases to form the corresponding ketone .
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:
2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar structure but lacks the propyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
1-(3,4-Dimethoxyphenyl)propan-2-ol: This isomer has the hydroxyl group on the second carbon of the propyl chain, which can lead to different reactivity and applications.
3-(3,4-Dimethoxyphenyl)propan-1-ol: This compound has the hydroxyl group on the third carbon of the propyl chain, resulting in different chemical properties and uses.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNGQULGYGFHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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